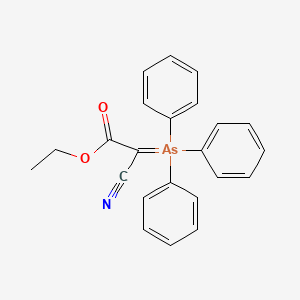![molecular formula C30H42N6O6 B12565841 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione CAS No. 196499-20-4](/img/structure/B12565841.png)
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione is a complex organic compound with a molecular formula of C₃₀H₄₂N₆O₆. This compound is part of the triazinane family, which is known for its unique structural properties and diverse applications in various fields such as polymer chemistry, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione typically involves the cyclotrimerization of isocyanates. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazinane ring. The process may involve the use of solvents such as xylene or dichloromethane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce ureas or carbamates.
科学的研究の応用
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of high-performance polymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
作用機序
The mechanism of action of 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines or alcohols to form stable urea or carbamate linkages. This reactivity is harnessed in various applications, including polymer crosslinking and the formation of stable coatings and adhesives.
類似化合物との比較
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:
Uniqueness
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione is unique due to its combination of isocyanate groups and the triazinane ring structure. This combination imparts high reactivity and versatility, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
196499-20-4 |
|---|---|
分子式 |
C30H42N6O6 |
分子量 |
582.7 g/mol |
IUPAC名 |
1,3,5-tris[[4-(isocyanatomethyl)cyclohexyl]methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H42N6O6/c37-19-31-13-22-1-7-25(8-2-22)16-34-28(40)35(17-26-9-3-23(4-10-26)14-32-20-38)30(42)36(29(34)41)18-27-11-5-24(6-12-27)15-33-21-39/h22-27H,1-18H2 |
InChIキー |
WZPUVVWAEWTNIU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN=C=O)CN2C(=O)N(C(=O)N(C2=O)CC3CCC(CC3)CN=C=O)CC4CCC(CC4)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


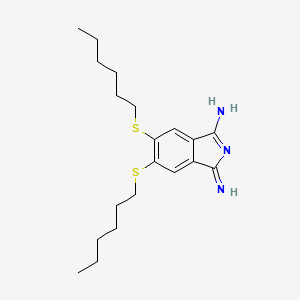
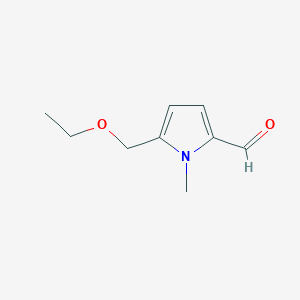
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

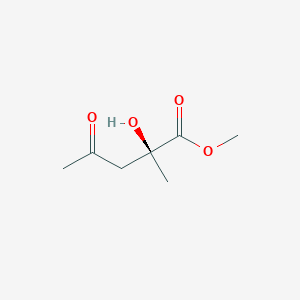
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
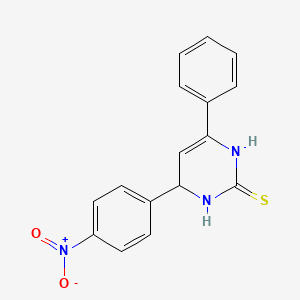
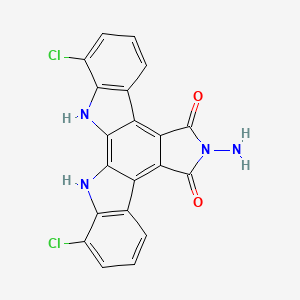
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
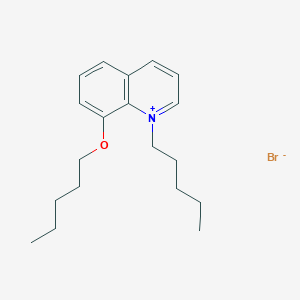
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
